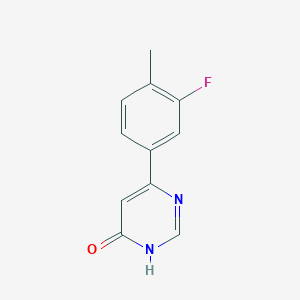

6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-7-2-3-8(4-9(7)12)10-5-11(15)14-6-13-10/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOXOPYLVSXLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with commercially available substituted benzaldehydes and guanidine derivatives. For the target compound, 3-fluoro-4-methylbenzaldehyde is used as the aromatic aldehyde precursor.

The initial step involves a condensation reaction between 3-fluoro-4-methylbenzaldehyde and guanidine or its equivalent under basic conditions. Sodium ethoxide or potassium carbonate in an alcoholic solvent (e.g., ethanol or methanol) is commonly employed as the base to facilitate the condensation. This reaction forms an intermediate pyrimidine derivative bearing the 3-fluoro-4-methylphenyl substituent at the 6-position.

Hydroxylation to Form Pyrimidin-4-ol

The intermediate pyrimidine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the pyrimidine ring, yielding the pyrimidin-4-ol structure. This step often involves the use of oxidizing agents such as hydrogen peroxide or other hydroxylating reagents under controlled temperature and pH conditions to ensure selective hydroxylation without over-oxidation or degradation.

Purification and Characterization

Following synthesis, the crude product is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques including column chromatography. Purity and structural confirmation are achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, and, where applicable, single-crystal X-ray diffraction analysis.

Research Findings and Optimization

- Reaction Conditions: Optimal yields are obtained by controlling reaction temperature (typically reflux conditions for condensation), reaction time (4–6 hours), and stoichiometry of reagents.

- Base Selection: Sodium ethoxide and potassium carbonate have been shown to effectively promote condensation without side reactions.

- Solvent Effects: Alcoholic solvents facilitate solubilization of reactants and intermediates, enhancing reaction rates and yields.

- Hydroxylation: Use of hydrogen peroxide under mild acidic or neutral conditions provides selective hydroxylation at the 4-position.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | 3-fluoro-4-methylbenzaldehyde, guanidine, NaOEt or K2CO3, ethanol, reflux 4-6 h | Formation of 6-(3-fluoro-4-methylphenyl)pyrimidine intermediate | 70–85 | Base choice critical for selectivity |

| Hydroxylation | Hydrogen peroxide, mild acid or neutral pH, room temp to mild heating | Introduction of hydroxyl group at 4-position | 65–80 | Controlled conditions prevent over-oxidation |

| Purification | Recrystallization or column chromatography | Isolation of pure product | >95 (purity) | Solvent choice affects crystal quality |

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve reproducibility, control reaction parameters precisely, and enhance safety when handling oxidizing agents. Process optimization focuses on minimizing waste, improving atom economy, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives.

Reduction: Reduction of the pyrimidin-4-ol group to a pyrimidin-4-amine.

Substitution: Nucleophilic substitution reactions at the pyrimidin-4-ol position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

N-oxide derivatives from oxidation reactions.

Pyrimidin-4-amine from reduction reactions.

Substituted pyrimidin-4-ol derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Activity

One of the primary applications of 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol is as a lead compound in developing anti-inflammatory drugs. Research has indicated that this compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Preliminary studies have shown promising results regarding its inhibitory potency, with IC50 values indicating significant effectiveness against these enzymes.

2. Biochemical Research Tool

This compound serves as a useful tool in biochemical research, particularly in studies focused on enzyme interactions and molecular docking simulations. These studies assess the binding affinity of this compound to COX enzymes, providing insights into its mechanism of action and potential modifications for increased efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

Case Study 1: COX Inhibition

A study conducted on various pyrimidine derivatives, including this compound, demonstrated that modifications to the phenyl substituent significantly influenced binding efficacy to COX enzymes. The findings suggest that optimizing these interactions could enhance anti-inflammatory effects.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict how well this compound interacts with target proteins involved in inflammatory pathways. Results from these simulations indicate strong binding affinities, supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Key Research Findings and Trends

- Substituent Position Matters : The 3-fluoro-4-methylphenyl group (meta-fluoro, para-methyl) in the target compound offers a balance between lipophilicity and steric hindrance, whereas para-fluorophenyl analogs () prioritize solubility .

- Electron-Withdrawing Groups : Trifluoromethyl and methylthio substituents () enhance electrophilicity, making these derivatives suitable for covalent binding or catalysis .

- Biological vs.

Biological Activity

6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : Approximately 221.21 g/mol

This compound features a pyrimidine ring substituted with a 3-fluoro-4-methylphenyl group at the 6-position and a hydroxyl group at the 4-position.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities relevant to pharmaceutical applications, particularly in oncology and inflammation.

Antitumor Activity

Studies have shown that this compound can inhibit tumor cell growth through various mechanisms:

- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, which is crucial for cancer therapy.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

In vivo studies demonstrated significant antitumor efficacy, with notable reductions in tumor size in xenograft models when administered at therapeutic doses .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

- COX Inhibition : Preliminary data suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The IC values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

- Reduction of Inflammatory Markers : It effectively reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyrimidine ring or the phenyl substituent can significantly affect the biological activity of the compound. For instance, variations in the fluorine substitution pattern or the introduction of additional functional groups have been explored to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-ol, and how can reaction yields be improved?

- Methodological Answer :

- Stepwise coupling reactions : Utilize Suzuki-Miyaura cross-coupling to attach the 3-fluoro-4-methylphenyl group to the pyrimidine core. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃) to enhance regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time and increases yield .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing to analogous pyrimidine derivatives. The hydroxy group at position 4 typically appears as a broad singlet (δ 10–12 ppm) in DMSO-d₆ .

- FT-IR : Confirm the hydroxyl group via O–H stretch (3200–3600 cm⁻¹) and aromatic C–F bonds (1100–1250 cm⁻¹) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺. Fragmentation patterns should align with pyrimidine ring cleavage and aryl group retention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidin-4-ol derivatives?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known kinase inhibitors). Discrepancies may arise from cell-specific metabolic pathways .

- Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities or degradation products. For example, trace oxidation of the hydroxyl group could reduce activity .

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity variations across protein conformations (e.g., kinase active vs. inactive states) .

Q. What strategies are effective for modifying the pyrimidin-4-ol scaffold to enhance target selectivity in enzyme inhibition studies?

- Methodological Answer :

- Substituent tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to improve π-π stacking with hydrophobic enzyme pockets. Compare selectivity using kinome-wide profiling .

- Bioisosteric replacement : Replace the hydroxyl group with a methylsulfonyl group to enhance hydrogen-bonding potential without altering steric bulk. Validate via X-ray crystallography of enzyme-ligand complexes .

- Pro-drug design : Mask the hydroxyl group as an acetate ester to improve membrane permeability. Measure intracellular hydrolysis rates using LC-MS/MS .

Q. How can computational modeling guide the design of this compound derivatives for improved pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp. Introduce fluorine atoms to block metabolic hotspots .

- Solubility enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., sodium or hydrochloride salts) guided by Hansen solubility parameters .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in determining the tautomeric form of pyrimidin-4-ol derivatives?

- Methodological Answer :

- Tautomeric equilibrium : In solution, the hydroxyl group may tautomerize to a keto form, observed in NMR as dynamic exchange broadening. Solid-state X-ray data will reflect the dominant tautomer .

- Experimental conditions : Use low-temperature NMR (−40°C) to slow tautomerization and resolve individual peaks. Compare with DFT-calculated chemical shifts for both tautomers .

Structural and Mechanistic Insights

Q. What role does the 3-fluoro-4-methylphenyl group play in modulating the compound’s interaction with biological targets?

- Methodological Answer :

- Hydrophobic interactions : The methyl group enhances van der Waals contacts with nonpolar enzyme pockets, while fluorine increases electronegativity, strengthening C–F⋯H–N hydrogen bonds .

- Conformational rigidity : The aryl group restricts rotation, favoring pre-organized binding geometries. Validate via NOESY NMR to assess spatial proximity to adjacent substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.